3,4-Difluorophenylhydrazine hydrochloride

Physicochemical properties Reactivity Salt formation

This 3,4-isomer is the critical building block for synthesizing patented BTK inhibitors (CN108473481B) and benzodiazepine antipsychotics (CN107793362B). It uniquely enables single-source synthesis of N,F-co-doped carbon dots with 16.9% quantum yield for cytochrome c detection (LOD: 0.25 μM). The 3,4-difluoro substitution pattern is non-interchangeable—alternate isomers show pKa differences up to 0.17 units and >30°C melting point shift. For fungicide discovery, 3,4-difluorophenyl derivatives demonstrate superior broad-spectrum activity (EC50 0.63–3.82 μg/mL) outperforming boscalid. Procure this specific isomer to ensure fidelity to published lead compounds and materials performance.

Molecular Formula C6H7ClF2N2
Molecular Weight 180.58 g/mol
CAS No. 40594-37-4
Cat. No. B3425276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluorophenylhydrazine hydrochloride
CAS40594-37-4
Molecular FormulaC6H7ClF2N2
Molecular Weight180.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NN)F)F.Cl
InChIInChI=1S/C6H6F2N2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H
InChIKeyQTEJTSFVIILHJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluorophenylhydrazine Hydrochloride (CAS 40594-37-4): Core Chemical Properties for Procurement


3,4-Difluorophenylhydrazine hydrochloride is a substituted phenylhydrazine salt (molecular formula C6H7ClF2N2, molecular weight 180.58 g/mol) . It exists as a solid with a melting point of approximately 230°C (decomposition) and is typically supplied as a pink powder with a purity of 98% (HPLC) or higher [1]. As a pharmaceutical intermediate, it serves as a building block for synthesizing benzodiazepine derivatives for schizophrenia treatment and Bruton's tyrosine kinase (BTK) inhibitors, with its specific 3,4-difluoro substitution pattern being a critical determinant of biological activity in downstream compounds . It is also a unique single-source precursor for nitrogen-fluorine co-doped carbon dots [2].

Why 3,4-Difluorophenylhydrazine Hydrochloride Cannot Be Replaced by Isomeric Analogs for Critical Applications


The position of fluorine substituents on the phenyl ring of phenylhydrazine derivatives is a primary driver of their physicochemical properties and downstream reactivity. As quantified in Section 3, the pKa of the free base varies by up to 0.17 units between the 3,4- and 3,5-isomers, and the melting point varies by over 30°C, which can affect handling and formulation . More critically, the 3,4-substitution pattern is specifically claimed in patents for synthesizing bioactive benzodiazepine and BTK inhibitor compounds, indicating that this isomer is not readily interchangeable with others without compromising biological target engagement . In materials science, 3,4-difluorophenylhydrazine is the sole precursor reported to achieve a 16.9% fluorescence quantum yield in N,F-co-doped carbon dots via a single-source synthesis, a performance metric directly tied to its molecular structure [1].

Evidence-Based Differentiation Guide for 3,4-Difluorophenylhydrazine Hydrochloride


Predicted pKa Difference vs. 3,5-Difluorophenylhydrazine Hydrochloride

The predicted acid dissociation constant (pKa) of 3,4-difluorophenylhydrazine (free base) is 5.10 ± 0.24, which is 0.17 units higher than that of the 3,5-difluorophenylhydrazine isomer (4.93 ± 0.10) . This difference indicates that the 3,4-isomer is a slightly weaker acid, which can influence its protonation state and reactivity in pH-sensitive environments.

Physicochemical properties Reactivity Salt formation

Melting Point Stability Advantage Over 3,5-Difluorophenylhydrazine Hydrochloride

3,4-Difluorophenylhydrazine hydrochloride has a reported melting point of approximately 230°C (decomposition) , while 3,5-difluorophenylhydrazine hydrochloride melts at a significantly higher range of 260–281°C . This difference of >30°C suggests that the 3,4-isomer may be more convenient for melt-processing or requires less energy for phase-change applications, though it decomposes upon melting.

Thermal stability Formulation Storage

Superior Cost-Efficiency vs. 2,4-Difluorophenylhydrazine Hydrochloride at Common Research Scales

At the widely used 5g procurement scale, 3,4-difluorophenylhydrazine hydrochloride is priced at $15.90 (Aladdin), while 2,4-difluorophenylhydrazine hydrochloride is priced at $58.90 (Aladdin) . This represents a cost advantage of approximately 73% for the 3,4-isomer at this specific scale and purity level.

Procurement Cost-effectiveness Gram-scale synthesis

Unique Single-Precursor Performance for N,F-Co-Doped Carbon Dots with High Quantum Yield

Using 3,4-difluorophenylhydrazine as the sole molecular precursor under solvothermal conditions yields nitrogen and fluorine co-doped carbon dots (N,F-CDs) with a relatively high fluorescence quantum yield of 16.9% and bright yellow-green emission (475/530 nm excitation/emission) [1]. In contrast, other typical methods to produce N,F-CDs require dual precursors (e.g., melamine and 2,4-difluorobenzoic acid), demonstrating the unique ability of the 3,4-isomer to act as a single source for both dopants [2].

Carbon dots Fluorescence Nanomaterials synthesis

Specificity in Pharmaceutical Patent Filings for Schizophrenia and BTK Inhibitors

The 3,4-difluorophenylhydrazine building block is specifically claimed in key pharmaceutical patents, including those for benzodiazepine derivatives targeting D2/5-HT1A/5-HT2A receptors for schizophrenia treatment (CN107793362B) [1] and for Bruton's tyrosine kinase (BTK) inhibitors (CN108473481B) [2]. The patent literature does not generically claim all difluorophenylhydrazine isomers, but instead specifies the 3,4-substitution pattern for optimal receptor affinity and selectivity profiles, such as strong affinity for D2/5-HT1A/5-HT2A and low affinity for 5-HT2C/H1/α1 receptors [1].

Medicinal chemistry Patent analysis Drug discovery

Validated Application Scenarios for 3,4-Difluorophenylhydrazine Hydrochloride


Synthesis of Fluorescent Nanomaterials: N,F-Co-Doped Carbon Dots

The compound is the preferred precursor for the one-pot solvothermal synthesis of nitrogen and fluorine co-doped carbon dots (N,F-CDs) with a quantum yield of 16.9% [1]. This single-source synthesis is simpler and more reproducible than dual-precursor alternatives. The resulting N,F-CDs serve as sensitive, label-free probes for cytochrome c detection (LOD: 0.25 μM) and temperature sensing (sensitivity: -1.11% per °C) [1]. Researchers developing fluorescence-based sensors should prioritize this isomer for its proven performance in this demanding application.

Medicinal Chemistry: Building Block for CNS-Active Benzodiazepine Derivatives

For the synthesis of novel benzodiazepine derivatives targeting schizophrenia, 3,4-difluorophenylhydrazine hydrochloride is the isomer specifically used to construct compounds with a balanced polypharmacological profile: strong affinity for D2, 5-HT1A, and 5-HT2A receptors, coupled with low affinity for 5-HT2C, H1, and α1 receptors to minimize side effects like weight gain [1]. This specific substitution pattern was demonstrated to yield compounds with minimal extrapyramidal side effects in animal models [1]. Procurement of the correct 3,4-isomer ensures fidelity to the published lead series protected under CN107793362B.

Oncology Research: Key Intermediate for BTK Inhibitor Synthesis

For research programs focused on Bruton's tyrosine kinase (BTK) inhibition to treat B-cell malignancies like chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL), the 3,4-difluorophenylhydrazine hydrochloride building block is a crucial starting material for the inhibitor class described in patent CN108473481B [1]. Using this specific isomer is critical for synthesizing compounds that correctly target the BTK active site, as the fluorine substitution pattern directly influences binding interactions within the kinase domain [1].

Agricultural Fungicide Discovery: Benzohydrazide Derivatives Bearing a 3,4-Difluorophenyl Motif

In the design of new agricultural fungicides, the 3,4-difluorophenyl group has been shown to confer broad-spectrum antifungal activity. In a study of 38 benzohydrazide derivatives, the compound containing a 3,4-difluorophenyl moiety (compound A6) displayed EC50 values ranging from 0.63 to 3.82 μg/mL against eight phytopathogenic fungi, with in vivo curative and protective efficacies of 72.6% and 78.9% against rice sheath blight—outperforming the commercial fungicide boscalid (70.7% and 65.2%) [1]. This validates the procurement of 3,4-difluorophenylhydrazine as a precursor for generating compound libraries for fungicide screening.

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